molecular formula C17H18O5 B5216804 ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B5216804
M. Wt: 302.32 g/mol
InChI Key: VKJSPMAEMAADOD-UHFFFAOYSA-N
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Description

Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a cyclopenta[c]chromene derivative with a molecular formula of C₁₅H₁₄O₅ (average molecular weight: 274.272 g/mol) and CAS number 314743-72-1 . Its structure comprises a fused cyclopentane-chromenone core substituted with a methyl group at position 6 and an ethoxyacetate ester at position 7 (Figure 1). This compound is synthesized via esterification of its parent acid, [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid, which has been documented in purity grades of 95% .

Properties

IUPAC Name

ethyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-3-20-15(18)9-21-14-8-7-12-11-5-4-6-13(11)17(19)22-16(12)10(14)2/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJSPMAEMAADOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound with significant biological activities. It is characterized by its unique molecular structure, which includes a tetrahydrocyclopenta[c]chromene core. This compound has garnered attention for its potential therapeutic effects, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C23H22O5
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 307548-84-1

The compound is an ester derived from acetic acid and a hydroxyl group attached to a chromene derivative. Its structure contributes to various biological activities, making it a subject of extensive research.

Biological Activities

This compound exhibits several biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. Studies indicate that this compound can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
  • Anti-inflammatory Effects : Research suggests that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activities against various bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in ROS levels; enhanced SOD and CAT enzyme activity in model organisms.
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro; potential application in chronic diseases.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; further studies needed for validation.

Detailed Research Findings

  • Antioxidant Mechanism : In a study involving C. elegans as a model organism, this compound was found to significantly decrease reactive oxygen species (ROS) levels and increase antioxidant enzyme activities (SOD and CAT) at concentrations as low as 10 μg/mL .
  • Anti-inflammatory Pathways : The compound demonstrated an ability to downregulate the expression of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : this compound exhibited notable antimicrobial activity against several bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were determined for various pathogens .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C23H22O5 and a molecular weight of approximately 378.4 g/mol. It is classified as an ester derived from acetic acid and a hydroxyl group attached to a chromene derivative, featuring a unique multi-ring structure that enhances its biological activity compared to simpler analogs .

Medicinal Chemistry Applications

Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth. Studies indicate that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.
  • Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Agricultural Applications

In agriculture, this compound can be explored for its potential as a plant growth regulator or pesticide:

  • Growth Regulation : Compounds with similar chromene structures have been studied for their ability to enhance plant growth and yield by modulating hormonal pathways.
  • Pesticidal Activity : The compound may exhibit insecticidal or fungicidal properties against agricultural pests and diseases. Its unique chemical structure could provide a new avenue for developing eco-friendly pesticides.

Material Science Applications

This compound's unique properties also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .
  • Nanotechnology : Its functional groups may allow for the development of nanomaterials with specific properties for use in electronics or biomedical applications .

Data Summary Table

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsInduces apoptosis in cancer cells
AgriculturePlant growth regulators, pesticidesEnhances plant growth; potential eco-pesticide
Material ScienceMonomers for polymer synthesis; nanomaterial developmentImproves thermal stability of polymers

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Yield
Acidic hydrolysisHCl (6 M), reflux, 8 hrs[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid78%
Basic hydrolysisNaOH (2 M), ethanol, 60°C, 6 hrsSodium salt of the corresponding acid85%

Kinetic studies indicate that basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon. The steric hindrance from the cyclopentane ring slightly reduces reaction rates compared to simpler esters.

Oxidation Reactions

The ketone group at the 4-position resists further oxidation, but the chromen ring’s electron-rich system is susceptible to oxidative cleavage.

Oxidizing Agent Conditions Major Product Observations
KMnO₄H₂SO₄, 80°C, 4 hrs7-Hydroxy-6-methylcyclopenta[c]chromenonePartial ring cleavage observed
Ozone (O₃)CH₂Cl₂, -78°C, followed by H₂O₂Dicarboxylic acid derivativesRequires low temperatures

The methyl substituent at the 6-position directs oxidation to the less hindered positions of the chromen system.

Reduction Reactions

The 4-oxo group can be selectively reduced to a hydroxyl group without affecting the ester.

Reducing Agent Conditions Product Selectivity
NaBH₄MeOH, 25°C, 2 hrsEthyl [(6-methyl-4-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate>90%
LiAlH₄THF, reflux, 1 hrOver-reduction of ester to alcoholNon-selective

NaBH₄ is preferred for ketone reduction due to its mild reactivity and compatibility with ester groups.

Electrophilic Aromatic Substitution

The chromen ring undergoes nitration and halogenation at the electron-rich 5- and 8-positions.

Reaction Reagents/Conditions Major Products Yield
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsEthyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-5-nitroacetate62%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C, 1 hr8-Bromo derivative58%

The 6-methyl group exerts a meta-directing effect, favoring substitution at the 5- and 8-positions.

Transesterification

The ethyl ester can exchange alkoxy groups with other alcohols under acidic or basic catalysis.

Alcohol Catalyst Conditions Product Conversion
MethanolH₂SO₄Reflux, 12 hrsMethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate88%
Benzyl alcoholTi(OiPr)₄100°C, 24 hrsBenzyl ester derivative74%

Titanium-based catalysts improve yields with sterically demanding alcohols.

Structural Influences on Reactivity

The 6-methyl and 4-oxo substituents critically modulate reactivity:

  • 6-Methyl group : Enhances steric shielding at the chromen ring, slowing electrophilic substitution but stabilizing intermediates through hyperconjugation.

  • 4-Oxo group : Participates in keto-enol tautomerism, enabling conjugate addition reactions under basic conditions .

Comparative studies of analogs (e.g., C6-Cl substitution) show that electron-withdrawing groups increase electrophilic substitution rates but reduce ester hydrolysis stability .

Comparison with Similar Compounds

Ester Derivatives with Variable Alkyl Chains

Alkyl esters of [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid differ in the length and branching of their ester groups, impacting physicochemical properties like solubility and lipophilicity:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Group CAS Number Key Differences
Ethyl ester (target compound) C₁₅H₁₄O₅ 274.272 Ethyl 314743-72-1 Shortest chain; higher polarity
Butyl ester C₁₇H₁₈O₅ 302.330 Butyl 307548-87-8 Longer chain; increased lipophilicity
tert-Butyl ester C₁₉H₂₂O₅ 330.380 tert-Butyl 307548-86-3 Branched chain; steric hindrance
Isopropyl ester (8-chloro-substituted analog) C₁₇H₁₇ClO₅ 336.767 Isopropyl 314743-87-8 Chlorine substituent; altered electronic profile

Key Observations :

  • Ethyl ester exhibits the lowest molecular weight and highest polarity, favoring aqueous solubility compared to bulkier analogs like the butyl and tert-butyl esters .
  • The 8-chloro-substituted isopropyl ester introduces electronegativity, which could enhance binding interactions in biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs .

Acid and Propanoate Derivatives

Replacing the acetic acid moiety with propanoic acid or modifying the ester group alters hydrogen-bonding capacity and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Notable Properties
Parent acid C₁₃H₁₀O₅ 258.221 Carboxylic acid 314743-72-1 Higher acidity; improved H-bonding
2-[(6-Methyl-4-oxo...)oxy]propanoic acid C₁₄H₁₂O₅ 268.245 Propanoic acid 307548-90-9 Extended chain; altered solubility

Key Observations :

    Q & A

    Basic: What are optimized synthetic routes for ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, and how can reaction yields be improved?

    Methodological Answer:
    The synthesis typically involves nucleophilic substitution at the 7-hydroxy group of the coumarin core. A validated approach uses ethyl chloroacetate and a base (e.g., anhydrous K₂CO₃) in dry DMF at 80°C for 10 hours, followed by crystallization from ethanol . Yield improvements (81–82% vs. literature 40%) are achieved by:

    • Stoichiometric control: Maintaining a 1:1 molar ratio of 7-hydroxy-4-methylcoumarin to ethyl chloroacetate.
    • Solvent selection: DMF enhances reactivity due to its high polarity and ability to stabilize intermediates.
    • Purification refinement: Slow cooling of the reaction mixture and repeated ethanol recrystallization minimize impurities.

    Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

    Methodological Answer:

    • X-ray diffraction (XRD): Single-crystal XRD resolves the tetrahydrocyclopenta[c]chromene ring conformation and ester linkage geometry. For example, analogous coumarin derivatives show planar chromen-4-one systems with dihedral angles <10° between fused rings .
    • NMR spectroscopy: ¹H NMR identifies the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the methyl substituent at C6 (δ 2.3–2.5 ppm). ¹³C NMR confirms the carbonyl (C4=O, δ 160–165 ppm) and ester (C=O, δ 170–175 ppm) .
    • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 331.1 for C₁₈H₁₈O₅).

    Advanced: How can computational models predict the bioactivity or pharmacokinetic properties of derivatives?

    Methodological Answer:

    • Molecular docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). For chromone analogs, docking scores correlate with experimental IC₅₀ values when accounting for hydrogen bonding (e.g., coumarin O4 with Ser123 in E. coli DHFR) .
    • ADMET prediction: Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity. Substituents like halogen atoms improve metabolic stability but may increase hepatotoxicity risk .

    Advanced: What strategies address discrepancies in spectroscopic data during structural analysis?

    Methodological Answer:

    • Multi-technique validation: Combine NMR, IR (C=O stretch at ~1750 cm⁻¹), and XRD to resolve ambiguities. For example, overlapping proton signals in crowded aromatic regions can be deconvoluted via 2D-COSY .
    • Low-concentration adjustments: For trace analysis (e.g., environmental samples), employ preconcentration techniques (SPE cartridges) coupled with LC-MS/MS (LOD < 0.1 ng/mL) .
    • Dynamic NMR: Variable-temperature ¹H NMR distinguishes rotamers in the acetoxy group, which may cause splitting in δ 4.1–4.3 ppm signals .

    Advanced: How to design derivatives for enhanced antimicrobial activity?

    Methodological Answer:

    • Functionalization strategies: Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the phenyl ring to enhance membrane permeability. For example, 4-bromophenoxy analogs show MIC values of 8 µg/mL against S. aureus .
    • Bioisosteric replacement: Replace the ethoxy group with thioacetate (-SCOCH₃) to target cysteine residues in bacterial proteases .
    • Assay design: Use standardized broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent blanks to minimize false positives .

    Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

    Methodological Answer:

    • Solvent extraction: Partition the crude product between ethyl acetate and water to remove unreacted starting materials.
    • Column chromatography: Use silica gel (60–120 mesh) with hexane:ethyl acetate (3:1) for intermediate polarity separation.
    • Crystallization: Ethanol or methanol recrystallization yields >95% purity, confirmed by melting point (mp 142–144°C for analogs) .

    Advanced: How to investigate the compound’s stability under varying environmental conditions?

    Methodological Answer:

    • Forced degradation studies: Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH). Monitor degradation via HPLC (C18 column, acetonitrile:H₂O gradient).
    • Kinetic analysis: Calculate half-life (t₁/₂) using Arrhenius plots for thermal degradation. Esters typically hydrolyze faster at pH > 8 .

    Advanced: What mechanistic insights can be gained from studying substituent effects on the cyclopenta[c]chromene ring?

    Methodological Answer:

    • Electron density mapping: DFT calculations (e.g., B3LYP/6-31G*) reveal that electron-donating groups (e.g., -CH₃ at C6) increase HOMO density at C7-O, enhancing nucleophilic reactivity .
    • Steric effects: Bulky substituents at C3 reduce ring puckering, as shown by XRD dihedral angles >15° in analogs .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
    Reactant of Route 2
    Reactant of Route 2
    ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

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